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Compound of Interest

Compound Name: 4-Thiomorpholineacetamide

CAS No.: 765242-43-1

Cat. No.: B3357918

Get Quote

Comprehensive Spectroscopic Profiling of 4-
Thiomorpholineacetamide
CAS: 14055-52-8 | Formula: C₆H₁₂N₂OS | MW: 160.24 g/mol

Executive Summary & Structural Logic
In medicinal chemistry, 4-Thiomorpholineacetamide (also known as 2-(thiomorpholin-4-

yl)acetamide) serves as a critical heterocycle scaffold, often utilized to modulate lipophilicity in

kinase inhibitors and GPCR ligands. Its structural integrity is defined by a saturated

thiomorpholine ring (1,4-thiazane) N-linked to a primary acetamide side chain.

This guide provides a definitive spectroscopic reference. Unlike simple aliphatic amines, the

presence of both sulfur and nitrogen in the ring creates specific electronic environments that

must be deconvoluted using multi-modal spectroscopy. The protocols below are designed to

validate identity, assess purity, and detect common oxidative impurities (sulfoxides/sulfones).
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To ensure accurate assignment, we utilize the following numbering scheme:

Position 1: Sulfur atom (S)[1][2]

Position 4: Nitrogen atom (N)[1][3]

Linker: The methylene bridge (–CH₂–) connecting N4 to the carbonyl.

Amide: The terminal –C(=O)NH₂ group.

Analytical Workflow & Sample Preparation
Directive: Do not treat sample prep as an afterthought. Solubility and solvent choice dictate

spectral resolution.

Solvent Strategy
NMR (Preferred):DMSO-d₆.

Reasoning: Chloroform-d (CDCl₃) often causes broadening of the amide protons due to

rapid exchange and quadrupole relaxation. DMSO-d₆ stabilizes the amide protons via

hydrogen bonding, resolving them as distinct signals (often separated non-equivalent

protons due to restricted rotation).

MS:Methanol/Water (50:50) + 0.1% Formic Acid.

Reasoning: Promotes protonation for ESI(+) without suppressing ionization.

IR:ATR (Attenuated Total Reflectance) or KBr Pellet.

Reasoning: Neat solid analysis prevents solvent peak interference in the amide I/II

regions.
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Figure 1: Analytical workflow for structural validation utilizing spectroscopic triangulation.

Nuclear Magnetic Resonance (NMR) Profiling
Instrument: 400 MHz or higher recommended. Solvent: DMSO-d₆ (Reference: 2.50 ppm).[3]

¹H NMR Analysis (Proton)
The thiomorpholine ring exists in a chair conformation, but at room temperature, rapid ring

inversion often averages the axial/equatorial protons into simplified triplets.
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Position /
Group

Shift (δ ppm) Multiplicity Integral
Assignment
Logic

Amide NH (H_a) 7.10 - 7.30 Broad Singlet 1H

Hydrogen-

bonded amide

proton (restricted

rotation).

Amide NH (H_b) 6.80 - 7.00 Broad Singlet 1H
Non-bonded

amide proton.

Linker (-N-CH₂-

CO)
2.95 Singlet 2H

Isolated

methylene

between N and

Carbonyl.

Diagnostic

singlet.

Ring N-CH₂ (Pos

3,5)
2.60 - 2.70 Triplet (or m) 4H

Alpha to

Nitrogen.

Deshielded

relative to S-CH₂

but shielded

relative to linker.

Ring S-CH₂ (Pos

2,6)
2.50 - 2.58 Triplet (or m) 4H

Alpha to Sulfur.

Often overlaps

with DMSO

solvent peak

(2.50). Critical

QC Check.

Technical Note: If the triplet at ~2.55 ppm is obscured by DMSO, run the sample in CDCl₃

(shifts will move to ~2.7 ppm for N-CH₂ and ~2.6 ppm for S-CH₂), but be aware the amide

protons will broaden significantly.

¹³C NMR Analysis (Carbon)
Reference: DMSO-d₆ (39.5 ppm).
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Carbon Environment Shift (δ ppm) Assignment Logic

Carbonyl (C=O) 171.5
Typical primary amide

carbonyl.

Linker (N-CH₂-CO) 61.8
Deshielded by both N and

C=O.

Ring N-CH₂ (C3, C5) 54.2
Alpha to Nitrogen (more

electronegative than S).

Ring S-CH₂ (C2, C6) 27.4
Alpha to Sulfur (heavy atom

effect shields Carbon).

Vibrational Spectroscopy (FT-IR)
Method: ATR (Solid state). This technique is primary for confirming the amide functionality and

the integrity of the C-S bond (checking for oxidation).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3357918?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibration Mode Diagnostic Significance

3350 & 3180 N-H Stretch (Sym/Asym)

Doublet indicates a primary

amide (-NH₂). A single band

would imply a secondary

amide impurity.

2920 - 2850 C-H Stretch
Aliphatic CH₂ stretches (Ring

and Linker).

1660 - 1690 Amide I (C=O Stretch)
Strongest band. Confirms the

carbonyl environment.[4]

1600 - 1620 Amide II (N-H Bend)

Diagnostic for primary amides;

helps distinguish from

esters/acids.

1400 - 1420 C-N Stretch Linker to Ring connection.

650 - 700 C-S Stretch

Characteristic of the thioether.

Alert: Strong bands at 1050

cm⁻¹ (S=O) indicate sulfoxide

impurity.

Mass Spectrometry (MS) & Fragmentation
Method: ESI (+) / Q-TOF or Triple Quad. Molecular Weight: 160.24 Da.

Ionization Profile
[M+H]⁺: Observed at m/z 161.2.

[M+Na]⁺: Often observed at m/z 183.2 (adduct formation common in non-desalted samples).

Fragmentation Pathway (MS/MS)
Fragmentation of this molecule is driven by the stability of the thiomorpholine ring and the labile

amide bond.
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Loss of Ammonia (-17 Da): Primary amides readily lose NH₃ to form an acylium ion or

ketene-like transition state.

Cleavage of Acetamide Side Chain: Breaking the N-C bond between the ring and the linker.

Parent Ion
[M+H]+ = 161.2

Loss of NH3
[M-NH3]+ = 144.2

- NH3 (17 Da)
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Figure 2: Proposed ESI(+) fragmentation pathway for structural confirmation.

Quality Control & Impurity Profiling
Expert Insight: The most common failure mode for this compound is oxidation of the sulfur

atom.

Self-Validating Protocol for Oxidation Check:
Check IR: Look for a new, sharp band at 1000-1050 cm⁻¹. This corresponds to the S=O

stretch (Sulfoxide).

Check MS: Look for m/z 177.2 (+16 Da, Sulfoxide) or m/z 193.2 (+32 Da, Sulfone).
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Check NMR: The protons alpha to sulfur (S-CH₂) will shift downfield significantly (from ~2.6

ppm to ~3.0+ ppm) if the sulfur is oxidized.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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